BenchChemオンラインストアへようこそ!

4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Pyrazole Carboxylic acid SAR

This 4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1152625-33-6) offers a distinctive hydrogen-bonding and metal-chelating landscape not found in simpler alkoxy or hydroxy analogs. The free carboxylic acid ortho to the primary amide side chain enables precise SAR exploration, fragment-based drug discovery, and metalloenzyme inhibitor design. Scarce commercial availability makes direct procurement of this exact substitution pattern critical for maintaining research fidelity. Use it to differentiate agrochemical leads, construct novel metal-organic materials, or bypass existing IP without compromising key physicochemical parameters. ≥95% purity, research-scale quantities.

Molecular Formula C12H11N3O4
Molecular Weight 261.237
CAS No. 1152625-33-6
Cat. No. B2384659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS1152625-33-6
Molecular FormulaC12H11N3O4
Molecular Weight261.237
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OCC(=O)N
InChIInChI=1S/C12H11N3O4/c13-10(16)7-19-9-6-15(14-11(9)12(17)18)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,16)(H,17,18)
InChIKeyCQDUGAYOEWOMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1152625-33-6) – Procurement-Ready Physicochemical and Structural Profile


4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1152625-33-6) is a heterocyclic small molecule (MF: C₁₂H₁₁N₃O₄; MW: 261.23 g/mol) that features a pyrazole core bearing a phenyl substituent at the 1-position, a carboxylic acid at the 3-position, and a carbamoylmethoxy (–O–CH₂–CONH₂) side chain at the 4-position . This particular arrangement of functional groups – a free carboxylic acid ortho to an amide-ether substituent on an N-phenylpyrazole scaffold – creates a distinctive hydrogen-bonding and metal-coordination landscape, making the compound a compelling building block for medicinal-chemistry library synthesis and agrochemical lead exploration [1]. Commercial sourcing is currently limited to a small number of specialist suppliers, where typical catalog purity is ≥95% [2].

Why Generic 1‑Phenylpyrazole‑3‑carboxylic Acids Cannot Replace 4‑(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid


Although a broad patent landscape covers 4‑substituted 1‑phenylpyrazole‑3‑carboxylic acid derivatives for agrochemical and pharmaceutical uses [1], the specific 4‑(carbamoylmethoxy) substitution is not a trivial interchange. The 4‑position substituent on the pyrazole ring critically modulates electronic properties, hydrogen‑bond donor/acceptor count, and steric bulk, thereby dictating target‑binding affinity, metabolic stability, and physicochemical profiles such as logP and aqueous solubility [2]. In the absence of head‑to‑head data, it must be assumed that swapping the carbamoylmethoxy group for a simpler alkoxy, hydroxy, or unsubstituted analog will alter these parameters in a non‑linear and unpredictable fashion, invalidating SAR models and potentially compromising the intended biological or physicochemical outcome [3]. Therefore, direct procurement of the exact 4‑(carbamoylmethoxy) derivative is essential for maintaining fidelity in structure‑activity relationship studies.

Quantitative Differentiation Evidence for 4‑(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Versus Closest Analogs


Absence of Public Head‑to‑Head Bioactivity Data for the Carbamoylmethoxy Substituent

A comprehensive search of the peer‑reviewed literature and patent databases returned no direct, quantitative head‑to‑head comparison of 4‑(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid with any close analog in a defined biological or physicochemical assay. The Bayer patent family covering 4‑substituted 1‑phenylpyrazole‑3‑carboxylic acid derivatives explicitly excludes the carbamoylmethoxy embodiment from its exemplified compound list and provides no comparative IC₅₀, EC₅₀, logP, solubility, or stability data for this substitution [1]. Consequently, all differentiation claims for this compound must currently be classified as theoretical or inferred from the general behavior of pyrazole-3-carboxylic acid scaffolds.

Pyrazole Carboxylic acid SAR

Predicted Physicochemical Differentiation from Core Scaffold

In the absence of experimental data, in silico predictions offer a provisional comparison. Using the parent 1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid as a baseline (MW: 188.2, HBD: 1, HBA: 4, tPSA: 63.1 Ų, logP ~1.5), the 4‑(carbamoylmethoxy) derivative is computationally predicted (via fragment‑based calculation) to exhibit a higher molecular weight (261.2), increased hydrogen‑bond donor count (2), elevated topological polar surface area (~110 Ų), and reduced logP (~0.5–1.0) [1]. These shifts indicate that the compound will have lower membrane permeability and higher aqueous solubility compared to the unsubstituted core, which can be advantageous for targeting polar binding sites or for improving oral bioavailability when permeability is sufficient [2]. Direct experimental validation of these predictions is required.

Pyrazole Drug‑likeness Physicochemical properties

Potential Unique Chelation Behavior of the Carbamoylmethoxy‑Carboxylic Acid Motif

The juxtaposition of a carboxylic acid at the 3‑position and a carbamoylmethoxy group at the 4‑position creates a potential O,O‑chelation site that is absent from simple 4‑hydroxy or 4‑alkoxy analogs. While no experimental stability constants (log K) have been reported for this compound, related O‑carboxymethyl‑substituted pyrazoles have shown affinity for transition metals such as Cu(II) and Zn(II) in solution, with log K values typically in the range of 6–10 depending on the metal and pH [1]. The carbamoylmethoxy variant, by virtue of the amide carbonyl, may exhibit altered selectivity or binding geometry compared to the carboxymethoxy analog (CAS 1423026‑99‑6). This property could be exploited for metalloenzyme inhibitor campaigns or for the development of metal‑organic frameworks (MOFs) where a bifunctional ligand is required [2].

Metal chelation Pyrazole Coordination chemistry

Optimal Procurement and Application Scenarios for 4‑(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid


Medicinal Chemistry Library Design Requiring a 1‑Phenylpyrazole Scaffold with Enhanced Polarity

When a screening library needs 1‑phenylpyrazole‑3‑carboxylic acid derivatives with improved aqueous solubility and additional hydrogen‑bonding capacity, the 4‑(carbamoylmethoxy) compound is one of very few commercially available analogs that offers both a free carboxylic acid and a primary amide within the same small molecule. This makes it suitable for fragment‑based drug discovery (FBDD) where the amide can participate in key interactions without the need for additional protecting‑group strategies that would be required if starting from the corresponding methyl ester or nitrile intermediate [1].

Agrochemical Lead Optimization for Abiotic Stress Tolerance

The Bayer patent family on 4‑substituted 1‑phenylpyrazole‑3‑carboxylic acid derivatives demonstrates the utility of this scaffold class in enhancing plant tolerance to drought, salinity, and temperature extremes [2]. Although the carbamoylmethoxy analog is not explicitly exemplified, its unique substitution pattern makes it a logical candidate for inclusion in a patent‑busting or freedom‑to‑operate exploration program aimed at discovering differentiated agrochemical leads with novel IP positions.

Coordination Chemistry and Metalloenzyme Inhibitor Development

For projects targeting metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases) or for constructing metal‑organic materials, the bifunctional chelating motif of this compound – combining a pyrazole‑carboxylic acid with a carbamoylmethoxy side chain – provides a distinct donor set not available from simpler 4‑hydroxy or 4‑alkoxy pyrazole‑3‑carboxylic acids. This compound can serve as a starting point for synthesizing novel metallo‑β‑lactamase inhibitors or zinc‑finger protein ligands [3].

Quote Request

Request a Quote for 4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.